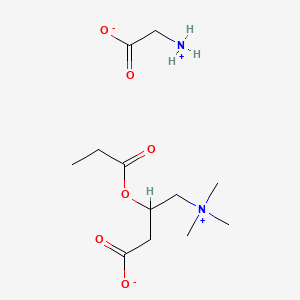
Glycin Propionyl L-carnitine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycin Propionyl L-carnitine hydrochloride is a compound that combines glycine, propionyl, and L-carnitine with hydrochloride. It is a propionyl ester of carnitine that includes an additional glycine component. This compound is known for its role in energy production, particularly in enhancing blood flow and muscle work capacity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycin Propionyl L-carnitine hydrochloride involves the esterification of L-carnitine with propionic acid, followed by the addition of glycine. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including L-carnitine, propionic acid, and glycine, are reacted in large reactors. The product is then purified through crystallization and filtration processes to obtain the final compound in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
Glycin Propionyl L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Glycin Propionyl L-carnitine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role in cellular energy production and metabolism.
Medicine: It is used as a supplement to enhance blood flow, muscle work capacity, and overall energy levels.
Industry: It is used in the production of various health supplements and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Glycin Propionyl L-carnitine hydrochloride involves its role as a prodrug. Once ingested, it is metabolized by tissue esterases to release glycine, carnitine, and propionic acid. These metabolites play crucial roles in energy production and metabolism. This compound also stimulates the production of nitric oxide, which enhances blood flow and reduces oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
L-carnitine: A compound involved in fatty acid metabolism and energy production.
Acetyl-L-carnitine: A derivative of L-carnitine with additional acetyl groups, known for its role in brain function and energy production.
Propionyl-L-carnitine: A derivative of L-carnitine with propionyl groups, similar to Glycin Propionyl L-carnitine hydrochloride but without the glycine component.
Uniqueness
This compound is unique due to its combination of glycine, propionyl, and L-carnitine. This combination enhances its ability to improve blood flow, reduce oxidative stress, and support energy production more effectively than its individual components .
Propiedades
Fórmula molecular |
C12H24N2O6 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-azaniumylacetate;3-propanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H19NO4.C2H5NO2/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;3-1-2(4)5/h8H,5-7H2,1-4H3;1,3H2,(H,4,5) |
Clave InChI |
UXXCWGVLNFBBAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(C(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















